molecular formula C₁₉H₂₃N₃O₃ B1663474 Potassium Channel Activator 1 CAS No. 908608-06-0

Potassium Channel Activator 1

货号: B1663474
CAS 编号: 908608-06-0
分子量: 341.4 g/mol
InChI 键: KAEMILXLUFFLSU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Potassium Channel Activator 1 is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with dimethyl and morpholine groups, along with a carbamic acid benzyl ester moiety. Its intricate structure allows it to participate in diverse chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Potassium Channel Activator 1 typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate precursors.

    Substitution Reactions: The dimethyl and morpholine groups are introduced to the pyridine ring via substitution reactions using suitable reagents.

    Esterification: The final step involves the esterification of the carbamic acid with benzyl alcohol under acidic or basic conditions to form the benzyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

化学反应分析

Types of Reactions

Potassium Channel Activator 1 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

科学研究应用

Cancer Therapy

Recent research highlights the potential of PCA1, particularly the Kv11.1 potassium channel activator NS1643, in inhibiting tumor growth.

Case Studies

  • Breast Cancer Models : In vivo studies demonstrated that NS1643 significantly reduced tumor growth in xenograft models of triple-negative breast cancer (TNBC). Treated tumors exhibited decreased proliferation markers and increased senescence markers without significant cardiac dysfunction .
  • Drosophila Models : Similar results were observed in Drosophila models where dietary exposure to NS1643 resulted in smaller tumor sizes compared to control groups .

Cardiovascular Health

PCA1 has shown promise in treating cardiovascular conditions due to its ability to induce vasodilation and reduce cardiac workload.

Therapeutic Mechanisms

  • Vasodilation : Potassium channel activators like PCA1 facilitate hyperpolarization of vascular smooth muscle cells, leading to relaxation and dilation of blood vessels. This mechanism is particularly effective in coronary and cerebral arteries .
  • Reduction of Cardiac Afterload : By decreasing systemic vascular resistance, PCA1 can lower cardiac afterload, which is beneficial in managing conditions like hypertension and coronary heart disease .

Clinical Implications

  • Myocardial Protection : Potassium channel activators have been associated with reduced myocardial infarct size during ischemic events. This cardioprotective effect may involve interactions between ATP-sensitive potassium channels and ischemia-induced mechanisms .
  • Drug Examples : Nicorandil combines the properties of potassium channel activation with those of organic nitrates, making it a unique therapeutic option for coronary heart disease .

Neurological Disorders

The role of PCA1 extends into neurology, particularly concerning epilepsy and other neurological conditions.

Clinical Trials

  • A Phase 1 study evaluated BHV-7000, a selective activator of Kv7.2/7.3 potassium channels known to have efficacy in epilepsy management. This trial aimed to assess the safety and tolerability of this novel compound .

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
Cancer TherapyInduces cell cycle arrest; promotes senescenceSignificant tumor growth inhibition in breast cancer models
Cardiovascular HealthCauses vasodilation; reduces cardiac afterloadDecreased myocardial infarct size; effective in hypertension management
Neurological DisordersModulates neuronal excitabilityPositive safety profile in clinical trials for epilepsy

作用机制

The mechanism of action of Potassium Channel Activator 1 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

相似化合物的比较

Similar Compounds

    (2,4-Dimethyl-6-morpholin-4-yl-pyridin-3-yl)-carbamic acid methyl ester: Similar structure but with a methyl ester group instead of a benzyl ester.

    (2,4-Dimethyl-6-morpholin-4-yl-pyridin-3-yl)-carbamic acid ethyl ester: Similar structure but with an ethyl ester group instead of a benzyl ester.

    (2,4-Dimethyl-6-morpholin-4-yl-pyridin-3-yl)-carbamic acid propyl ester: Similar structure but with a propyl ester group instead of a benzyl ester.

Uniqueness

The uniqueness of Potassium Channel Activator 1 lies in its specific ester group, which can influence its reactivity, solubility, and interactions with other molecules. This makes it distinct from other similar compounds and allows for unique applications in various scientific fields.

生物活性

Potassium Channel Activator 1, commonly known as 1-EBIO (1-Ethyl-2-benzimidazolinone), is a compound recognized for its role as an activator of potassium channels, particularly epithelial calcium-activated potassium (KCa) channels. This article explores the biological activity of 1-EBIO, examining its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

1-EBIO primarily functions by activating KCa channels, leading to hyperpolarization of the cell membrane. This activation has several downstream effects, including:

  • Increased Chloride Secretion : In T84 monolayers, 1-EBIO stimulates a significant trans-epithelial chloride secretory response, which is crucial for maintaining fluid balance in epithelial tissues .
  • Cardiomyocyte Differentiation : The compound promotes the differentiation of embryonic stem cells into cardiomyocytes, indicating its potential role in cardiac development and regeneration .
  • Nitric Oxide Production : In endothelial cells, 1-EBIO enhances nitric oxide formation, which is vital for vascular health and function .

Biological Effects

The activation of potassium channels by 1-EBIO has been linked to various physiological effects:

Cardiovascular Effects

Potassium channel activators like 1-EBIO can reduce cardiac afterload and improve coronary blood flow. They have been shown to decrease myocardial infarct size in experimental models, suggesting cardioprotective properties .

Cancer Research

Recent studies have indicated that potassium channel activators may inhibit tumor growth. For instance, the Kv11.1 potassium channel activator NS1643 demonstrated reduced tumor proliferation in breast cancer models by inducing DNA damage and cellular senescence without significant cardiac side effects .

Study on Epithelial Function

A study involving T84 cells demonstrated that 1-EBIO effectively activates KCa channels, resulting in enhanced chloride secretion. This finding supports the therapeutic potential of 1-EBIO in treating conditions associated with impaired epithelial ion transport .

Cardiomyocyte Differentiation

Research conducted by Kleger et al. highlighted that modulation of calcium-activated potassium channels could induce cardiogenesis in pluripotent stem cells. This suggests that compounds like 1-EBIO could be pivotal in regenerative medicine strategies aimed at heart repair .

Cancer Inhibition

In a preclinical study focusing on Kv11.1 activation, treatment with NS1643 led to significant inhibition of tumor growth in vivo, showcasing the potential of potassium channel activators as anti-cancer agents .

Data Table: Summary of Biological Activities

ActivityEffectReference
Chloride SecretionEnhanced trans-epithelial Cl⁻ secretion
Cardiomyocyte DifferentiationInduces differentiation from ESCs
Nitric Oxide ProductionIncreased production in endothelial cells
Tumor Growth InhibitionReduced proliferation markers in cancer
Cardiovascular ProtectionDecreased myocardial infarct size

属性

IUPAC Name

benzyl N-(2,4-dimethyl-6-morpholin-4-ylpyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-14-12-17(22-8-10-24-11-9-22)20-15(2)18(14)21-19(23)25-13-16-6-4-3-5-7-16/h3-7,12H,8-11,13H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEMILXLUFFLSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1NC(=O)OCC2=CC=CC=C2)C)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Benzyl chloroformate (18 mg) was added to a solution of 0.085 M 2,4-dimethyl-6-morpholin-4-yl-pyridin-3-ylamine and 0.17 M N,N-diisopropyl-ethylamine in 1,2-dichloroethane (1 mL). The vial was shaken for 16 hours under argon and concentrated in vacuo. Aqueous sodium hydroxide (1 M, 1 mL) was added and the crude mixture was extracted with isopropyl acetate/tetrahydrofuran (4:1, 2×1 mL). The organic phase was washed with brine (1 mL), concentrated in vacuo and redissolved in 1-propanol/dimethyl sulfoxide (1:1, 0.4 mL) of which 0.2 mL was subjected to preparative LC-MS purification to furnish 4.5 mg (31% yield) of the title compound as an oil. LC-MS (m/z) 342 (MH+); tR=1.58, (UV, ELSD) 99%, 99%.
Quantity
18 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
31%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium Channel Activator 1
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Potassium Channel Activator 1
Reactant of Route 3
Reactant of Route 3
Potassium Channel Activator 1
Reactant of Route 4
Reactant of Route 4
Potassium Channel Activator 1
Reactant of Route 5
Reactant of Route 5
Potassium Channel Activator 1
Reactant of Route 6
Reactant of Route 6
Potassium Channel Activator 1

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。